molecular formula C17H16BrNO4 B4400831 4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid

4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid

Cat. No. B4400831
M. Wt: 378.2 g/mol
InChI Key: MSXCNUDWZGEHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid, also known as Boc-L-phenylalanine-5-bromo-2-ethoxybenzyl ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of peptides and proteins, and its unique properties make it an essential tool for various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid is based on its ability to act as a protecting group for the amino group of L-phenylalanine. This compound is used to protect the amino group during peptide synthesis, and it can be easily removed using mild acidic conditions, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is used solely as a reagent in peptide synthesis and has no direct impact on biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid in lab experiments include its high purity, stability, and ease of use. This compound is readily available from commercial suppliers and is relatively inexpensive compared to other peptide synthesis reagents. However, the limitations of using this compound include its limited solubility in some solvents, which can affect its reactivity in certain peptide synthesis reactions.

Future Directions

For the use of 4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid include its application in the synthesis of novel bioactive peptides and proteins. This compound can be used to prepare protected amino acids for the synthesis of peptide libraries, which can be screened for biological activity. Additionally, the use of this compound in the synthesis of enzyme inhibitors and other bioactive compounds holds significant promise for the development of new therapeutic agents.

Scientific Research Applications

4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid is an essential tool in the synthesis of peptides and proteins. Its unique properties make it an excellent reagent for the preparation of protected amino acids, which are widely used in peptide synthesis. This compound is also used in the synthesis of various bioactive peptides, including neuropeptides, hormones, and enzyme inhibitors.

properties

IUPAC Name

4-[[(5-bromo-2-ethoxybenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-23-15-8-7-13(18)9-14(15)16(20)19-10-11-3-5-12(6-4-11)17(21)22/h3-9H,2,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXCNUDWZGEHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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